molecular formula C9H10N4O2S2 B1682507 Sulfamethizole CAS No. 144-82-1

Sulfamethizole

Cat. No.: B1682507
CAS No.: 144-82-1
M. Wt: 270.3 g/mol
InChI Key: VACCAVUAMIDAGB-UHFFFAOYSA-N
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Description

Sulfamethizole is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is particularly effective against urinary tract infections. This compound works by inhibiting the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfamethizole can be synthesized through a multi-step process. The synthesis typically involves the reaction of 4-aminobenzenesulfonamide with 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sulfamethizole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sulfamethizole has a wide range of applications in scientific research:

Mechanism of Action

Sulfamethizole exerts its effects by competitively inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is necessary for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, leading to their eventual death .

Comparison with Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Comparison: Sulfamethizole is unique among sulfonamides due to its specific structure, which includes a thiadiazole ring. This structure imparts distinct pharmacokinetic properties, such as a shorter half-life and different metabolic pathways compared to other sulfonamides like sulfamethoxazole and sulfadiazine .

Uniqueness:

Biological Activity

Sulfamethizole is a sulfonamide antibiotic that exhibits bacteriostatic properties by inhibiting bacterial folate synthesis. This compound, like other sulfonamides, mimics para-aminobenzoic acid (PABA), a substrate necessary for the production of folic acid in bacteria. The inhibition of dihydropteroate synthase, an enzyme crucial for converting PABA to dihydrofolic acid, leads to a blockade in the synthesis of tetrahydrofolate, subsequently affecting bacterial DNA synthesis and growth.

The primary mechanism of action for this compound involves competitive inhibition of dihydropteroate synthase. This inhibition prevents the conversion of PABA into dihydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria. The bacteriostatic effect arises from the inability of bacteria to synthesize purines and DNA, thereby inhibiting their growth and replication .

Pharmacokinetics

This compound is characterized by rapid absorption following oral administration, with a bioavailability ranging from 85% to 90%. The pharmacokinetic profile indicates that peak plasma concentrations are typically reached within 1-2 hours after ingestion. The drug is metabolized primarily in the liver and excreted via the kidneys, with a half-life of approximately 6-12 hours depending on individual metabolic rates .

Biological Activity and Efficacy

This compound has demonstrated efficacy against a range of gram-positive and gram-negative bacteria. Its activity spectrum includes:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Salmonella spp.

The Minimum Inhibitory Concentration (MIC) values for this compound vary among different bacterial strains. For instance, MIC values for E. coli can range from 0.5 to 4 µg/mL depending on resistance patterns .

Case Studies and Research Findings

Recent studies have focused on the biological toxicity of this compound in aquatic ecosystems. A notable study investigated its impact on zebrafish, revealing significant alterations in antioxidant enzyme activities and immune responses:

  • Antioxidant Enzyme Activity :
    • Significant reductions in superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities were observed at higher concentrations of this compound exposure.
    • Malondialdehyde (MDA) levels increased significantly, indicating oxidative stress .
  • Immune Response :
    • The expression levels of immune-related genes such as IL-1β and TNF-α increased with prolonged exposure to this compound, suggesting an inflammatory response triggered by the compound.
Exposure TimeSOD Activity (%)GSH-Px Activity (%)MDA Levels (%)IL-1β Expression
Control100100100Baseline
T68085110Increased
T127075125Increased
T246065150Significantly Increased

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying sulfamethizole’s antibacterial efficacy in vitro?

  • Methodological Answer : Use standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Include controls for pH, temperature, and bacterial inoculum size. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) to account for biological variability .

Q. How can researchers ensure reproducibility in this compound biodegradation studies?

  • Methodological Answer : Employ continuous flow reactor systems (e.g., MBBR reactors) to simulate real-world wastewater conditions. Monitor parameters like hydraulic retention time and microbial community composition. Use LC-MS/MS for precise quantification of this compound and its metabolites .

Q. What are the best practices for preparing this compound stock solutions to avoid degradation?

  • Methodological Answer : Dissolve this compound in dimethyl sulfoxide (DMSO) at −20°C, protected from light. Validate stability via UV-Vis spectroscopy over 72 hours. Include purity checks using HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do co-metabolic processes influence this compound degradation in mixed microbial consortia?

  • Methodological Answer : Conduct batch experiments with isotopically labeled this compound (e.g., this compound-d4) to trace metabolic pathways. Pair metagenomic sequencing with enzyme activity assays (e.g., oxygenase levels) to identify key degraders and co-substrate dependencies .

Q. What statistical approaches resolve contradictions in this compound resistance data across bacterial strains?

  • Methodological Answer : Apply meta-regression models to analyze MIC variability, adjusting for covariates like biofilm formation and efflux pump activity. Use machine learning (e.g., random forests) to identify strain-specific genetic markers (e.g., sul1, sul2 genes) linked to resistance .

Q. How can isotopic labeling elucidate this compound’s pharmacokinetics in animal models?

  • Methodological Answer : Administer this compound-d4 to rodents and collect plasma/tissue samples at timed intervals. Quantify distribution via LC-HRMS, using compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption and elimination rates .

Q. Data Analysis and Interpretation

Q. What are the limitations of current LC-MS methods for detecting this compound in environmental samples?

  • Methodological Answer : Matrix effects (e.g., organic matter interference) can reduce sensitivity. Mitigate via solid-phase extraction (SPE) with Oasis HLB cartridges and internal standardization (e.g., isotopically labeled analogs). Validate recovery rates (≥80%) across multiple matrices .

Q. How do conflicting results in this compound’s environmental persistence studies arise?

  • Methodological Answer : Variability stems from differences in experimental scale (lab vs. field), microbial diversity, and redox conditions. Conduct microcosm studies with controlled variables (e.g., dissolved oxygen) to isolate contributing factors .

Q. Experimental Validation and Reporting

Q. What evidence is required to confirm this compound’s identity and purity in synthetic studies?

  • Methodological Answer : Provide ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis data. For purity, report HPLC chromatograms with ≥95% peak area and absence of byproducts (e.g., acetylated derivatives) .

Q. How should researchers address ethical considerations in human pharmacokinetic trials involving this compound?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with informed consent documentation. Include exclusion criteria (e.g., renal impairment) and adverse event monitoring plans. Reference WHO guidelines for antibiotic trial design .

Q. Tables for Key Methodological Comparisons

Analytical Technique Application Strengths Limitations References
LC-MS/MSQuantification in biological matricesHigh sensitivity (ng/L), multi-analyteMatrix effects require SPE cleanup
Isotopic LabelingMetabolic pathway tracingUnambiguous metabolite identificationHigh cost of deuterated standards
MetagenomicsMicrobial community analysisIdentifies degraders and resistance genesComputationally intensive

Properties

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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InChI

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)
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InChI Key

VACCAVUAMIDAGB-UHFFFAOYSA-N
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Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C9H10N4O2S2
Record name SULFAMETHIZOLE
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DSSTOX Substance ID

DTXSID5023615
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Molecular Weight

270.3 g/mol
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Physical Description

Sulfamethizole is a white powder. (NTP, 1992), Solid
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Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4), Insoluble at pH 6.5 (=10mg/ml). (NTP, 1992), 1 g dissolves in: 4000 mL water at pH 6.5, 5 mL water at pH 7.5, 40 g methanol, 30 g ethanol, 10 g acetone, 1370 g ether, 2800 g chloroform; practically insol in benzene, Slightly soluble in hot water, In water, 105 mg/L at 37 °C, 6.11e-01 g/L
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Color/Form

Crystals from water, Colorless crystal

CAS No.

144-82-1
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Melting Point

406 °F (NTP, 1992), 210 °C, 208 °C
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Synthesis routes and methods

Procedure details

Compound 106 (250 mg, 0.8 mmol) was suspended in 3 N HCl (4 mL) and the suspension heated to reflux for 30 min. Following neutralization with saturated aqueous Na2CO3 solution, the precipitated product was collected by filtration, washed with water (3×20 mL), and dried under vacuum. The residue was crystallized from MeOH to give the product (155 mg, 0.58 mmol, 72%) as a solid, mp 207-208° C. (lit mp 208)1; 1H NMR (500 MHz, DMSO) δ 2.47 (3, s), 5.89 (2, s), 6.58 (2, d, J=8.5 Hz), 7.40 (2, d, J=8.5 Hz), 10.48 (1, s); 13C NMR (125 MHz, DMSO) δ 16.0, 112.5, 127.2, 127.6, 152.4, 153.6, 166.8.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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